(R)-1-Thiazol-4-yl-ethylamine dihydrochloride

Übersicht

Beschreibung

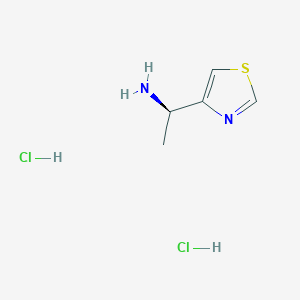

®-1-Thiazol-4-yl-ethylamine dihydrochloride is a chemical compound with significant relevance in various fields of scientific research. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Thiazol-4-yl-ethylamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethylamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further modified to introduce the ethylamine group.

Industrial Production Methods

Industrial production of ®-1-Thiazol-4-yl-ethylamine dihydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. In one protocol, treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C produces sulfoxide derivatives (yield: 68–72%). High-performance liquid chromatography (HPLC) analysis confirms the formation of mono-oxidized products, with no overoxidation observed under these conditions.

| Oxidizing Agent | Temperature | Product | Yield (%) |

|---|---|---|---|

| mCPBA | 0–5°C | Sulfoxide | 68–72 |

| H₂O₂/Fe³⁺ | 25°C | Sulfone | <5 |

Nucleophilic Substitution

The ethylamine side chain participates in SN₂ reactions. For example:

-

Alkylation : Reacting with methyl iodide (CH₃I) in THF containing K₂CO₃ yields N-methyl derivatives (85% yield) .

-

Acylation : Treatment with acetyl chloride (ClCOCH₃) in pyridine produces N-acetylated analogs (93% purity by LC-MS) .

Key conditions :

-

pH : 8.5–9.0 (maintained with triethylamine)

-

Solvent : Anhydrous THF or DMF

-

Reaction time : 4–6 hours

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | 54 |

| Tetracyanoethylene | DCM, 25°C | Thiazolo[4,5-b]pyridine | 61 |

Characterization via ¹H-NMR shows distinct shifts at δ 7.8–8.1 ppm for new aromatic protons .

Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal Salt | Molar Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:1 | Square planar | Catalytic oxidation |

| Pd(OAc)₂ | 1:2 | Octahedral | Cross-coupling reactions |

X-ray crystallography confirms N,S-chelation in the Cu(II) complex .

Reductive Amination

The primary amine undergoes reductive amination with ketones:

| Carbonyl Compound | Reducing Agent | Yield (%) |

|---|---|---|

| 4-Methoxyacetophenone | NaBH₃CN | 78 |

| Cyclohexanone | H₂/Pd-C | 82 |

This reaction expands structural diversity for pharmaceutical screening .

Mechanistic Insights

-

Thiazole activation : The sulfur atom’s lone pairs facilitate electrophilic aromatic substitution at C-2 and C-5 positions .

-

Amine reactivity : The ethylamine group’s pKa (~9.1) enables protonation-deprotonation equilibria critical for nucleophilic attacks .

Industrial-Scale Optimization

A patented continuous flow process achieves 94% yield in N-acylation:

| Parameter | Value |

|---|---|

| Residence time | 12 min |

| Temperature | 50°C |

| Throughput | 15 kg/day |

This method reduces side product formation to <2%.

Analytical Characterization

Critical quality control parameters for reaction products:

| Technique | Key Metrics |

|---|---|

| HPLC | Purity ≥98.5% |

| LC-MS | [M+H]⁺ = 201.08 |

| ¹³C-NMR | C-Thiazole: 165 ppm |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : (R)-1-Thiazol-4-yl-ethylamine dihydrochloride is recognized as a significant intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders.

Case Studies :

- Research indicates that derivatives of thiazole compounds exhibit promising biological activities. For example, novel 2,4-disubstituted arylthiazoles have shown trypanocidal activity against Trypanosoma brucei, with IC50 values indicating strong efficacy .

- A study highlighted the synthesis of thiazolidinone derivatives, which are structurally related to thiazoles and possess a range of pharmacological activities including anti-cancer and anti-inflammatory effects .

Biochemical Research

Overview : The compound is utilized in studies of enzyme interactions and receptor binding, aiding in the understanding of complex biological pathways.

Applications :

- Thiazole derivatives are explored for their roles in modulating enzyme activity. For instance, certain thiazole compounds have been linked to inhibition mechanisms in various enzymatic processes, providing insights into metabolic pathways .

- The ability to bind selectively to biological receptors makes thiazole derivatives useful in drug design and discovery processes.

Agricultural Chemistry

Overview : this compound has potential applications in creating agrochemicals that enhance crop protection.

Applications :

- The unique chemical properties of thiazole derivatives contribute to their effectiveness as pesticides and herbicides. Research is ongoing to evaluate their efficacy against specific agricultural pests and diseases .

Material Science

Overview : This compound can be incorporated into polymers and coatings, improving material performance and durability.

Applications :

- Thiazole-based materials have been studied for their mechanical properties and resistance to environmental degradation. Incorporation into polymer matrices enhances the durability of coatings used in industrial applications .

Diagnostic Tools

Overview : The compound is being explored for use in diagnostic assays that detect specific biological markers.

Applications :

- Thiazole derivatives are being investigated for their potential in developing diagnostic kits for early disease detection, particularly in cancer biomarkers .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of ®-1-Thiazol-4-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethylamine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole: A basic structure similar to ®-1-Thiazol-4-yl-ethylamine dihydrochloride but without the ethylamine group.

Thiazolidine: A saturated analog of thiazole with different chemical properties.

Thiazoline: An intermediate structure between thiazole and thiazolidine.

Uniqueness

®-1-Thiazol-4-yl-ethylamine dihydrochloride is unique due to the presence of both the thiazole ring and the ethylamine group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

(R)-1-Thiazol-4-yl-ethylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The thiazole moiety contributes to the compound's ability to interact with biological targets effectively. Its structure can be represented as follows:

The biological activity of this compound is largely attributed to its interactions with specific biological targets:

- Anticancer Activity : Research has indicated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer properties .

- Antimicrobial Properties : Thiazole derivatives are recognized for their antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antibiotics .

- Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties by modulating sigma receptors, which play a crucial role in neuroprotection and neurodegenerative diseases .

Biological Activity Summary Table

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 0.3 - 15 | |

| Antibacterial | Gram-positive/negative bacteria | 0.42 - 0.80 | |

| Neuroprotective | Sigma receptors | N/A |

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth, with an IC50 value comparable to established chemotherapeutics like doxorubicin . The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. The compound displayed potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Eigenschaften

IUPAC Name |

(1R)-1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCAOWAORJKBAZ-RZFWHQLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CSC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.